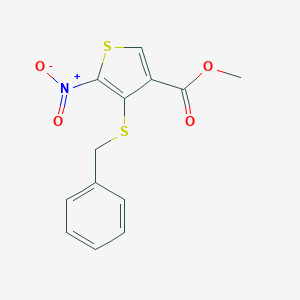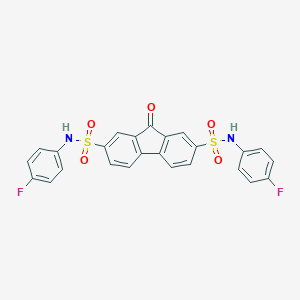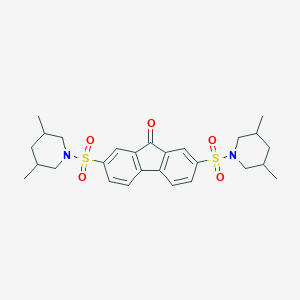
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is an organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound features a benzylthio group, a nitro group, and a carboxylate ester group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the thiophene ring, which undergoes nitration to introduce the nitro group at the 5-position. The benzylthio group is then introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the thiophene ring. Finally, the carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other esters.
Wissenschaftliche Forschungsanwendungen
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different heterocyclic core.
Methyl 4-(methylthio)-5-nitrothiophene-3-carboxylate: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylthio group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Eigenschaften
Molekularformel |
C13H11NO4S2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
methyl 4-benzylsulfanyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C13H11NO4S2/c1-18-13(15)10-8-20-12(14(16)17)11(10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
OFRYIIGFGFEEBU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
![1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM](/img/structure/B285939.png)
![1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM](/img/structure/B285941.png)
![1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM](/img/structure/B285942.png)


![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
![6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B285950.png)
